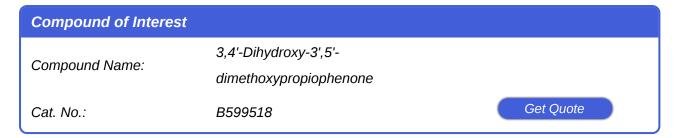


3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenylpropanoid found in Psychotria yunnanensis.[1] While research specifically focused on this compound is limited, its structural similarity to other dihydroxy- and dimethoxy-substituted propiophenones and related chalcones suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known information on **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**, including its chemical properties. Due to the scarcity of direct experimental data, this guide also presents inferred biological activities and potential mechanisms of action based on structurally related compounds. Furthermore, it outlines general experimental protocols for the synthesis, isolation, and biological evaluation that could be adapted for the study of this specific molecule.

Chemical and Physical Properties

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, also known as beta-Hydroxypropiosyringone, is a phenolic compound with the molecular formula $C_{11}H_{14}O_5$ and a molecular weight of 226.23 g/mol .



Property	Value	Source
CAS Number	136196-47-9	ChemicalBook
Molecular Formula	C11H14O5	ChemicalBook
Molecular Weight	226.23	ChemicalBook
Melting Point	74-75 °C	ChemicalBook
Boiling Point (Predicted)	426.9 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.247 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	8.14 ± 0.25	ChemicalBook
Natural Source	Psychotria yunnanensis	MedChemExpress[1]

Potential Biological Activities and Mechanisms of Action (Inferred)

Direct studies on the biological activity of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** are not readily available in the current literature. However, based on the activities of structurally similar propiophenones, chalcones, and other phenylpropanoids, the following activities can be inferred.

Antioxidant Activity

Many phenolic compounds, including those with catechol (3,4-dihydroxy) moieties, exhibit potent antioxidant activity. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The presence of methoxy groups can modulate this activity.

Anti-inflammatory Activity

Propiophenone and chalcone derivatives have been reported to possess anti-inflammatory properties. The potential mechanism of action could involve the inhibition of key inflammatory mediators and signaling pathways.

Foundational & Exploratory

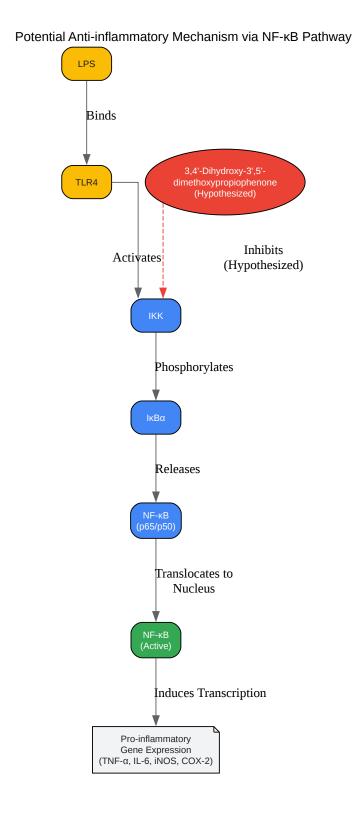




- NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some flavonoids and chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [2][3][4][5]
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK, plays a crucial role in inflammation. Inhibition of MAPK phosphorylation by structurally similar compounds has been observed, leading to a reduction in the inflammatory response.[2][3][6][7][8]

Below are generalized diagrams of these pathways that could be investigated for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**.





Click to download full resolution via product page

Caption: Hypothesized inhibition of the NF-kB signaling pathway.



3,4'-Dihydroxy-3',5'-TLR4 dimethoxypropiophenone (Hypothesized) **Inhibits** (Hypothesized) TAK1 p38 **JNK** Pro-inflammatory Gene Expression

Potential Anti-inflammatory Mechanism via MAPK Pathway

Click to download full resolution via product page

Caption: Hypothesized inhibition of the MAPK signaling pathway.



Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the synthesis, isolation, and biological evaluation of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**.

Synthesis

A plausible synthetic route for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** is the Friedel-Crafts acylation of **3,5-dimethoxyphenol** with **3-chloropropionyl** chloride, followed by hydrolysis and demethylation.

Materials:

- 3,5-dimethoxyphenol
- 3-chloropropionyl chloride
- Aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Friedel-Crafts Acylation: To a solution of 3,5-dimethoxyphenol in dry DCM, add AlCl₃ at 0 °C.
 Stir the mixture for 30 minutes.
- Slowly add 3-chloropropionyl chloride to the reaction mixture and stir at room temperature for 12-24 hours.



- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.
- Hydrolysis and Demethylation: The resulting intermediate can be subjected to appropriate
 hydrolysis and selective demethylation conditions to yield the final product.



Click to download full resolution via product page

Caption: A general workflow for the synthesis of the target compound.

Isolation from Psychotria yunnanensis

A general procedure for the isolation of phenylpropanoids from plant material is as follows:

Materials:

- Dried and powdered plant material (Psychotria yunnanensis)
- Methanol or ethanol
- Hexane



- Ethyl acetate
- · Silica gel for column chromatography
- Sephadex LH-20 for size-exclusion chromatography
- HPLC system for final purification

Procedure:

- Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature. Filter and concentrate the extract under reduced pressure.
- Partitioning: Suspend the crude extract in water and partition successively with hexane and ethyl acetate.
- Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative HPLC.
- Monitor the fractions by TLC and identify the compound by spectroscopic methods (NMR, MS).

In Vitro Antioxidant Activity Assay (DPPH)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test compound (3,4'-Dihydroxy-3',5'-dimethoxypropiophenone)
- Ascorbic acid (positive control)
- 96-well microplate reader



Procedure:

- Prepare a stock solution of DPPH in methanol.
- Prepare serial dilutions of the test compound and ascorbic acid in methanol.
- In a 96-well plate, add the DPPH solution to each well containing the test compound or control.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium supplemented with FBS and antibiotics
- Lipopolysaccharide (LPS)
- Test compound
- Griess reagent for nitric oxide (NO) measurement
- ELISA kits for TNF-α and IL-6

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM medium.
- Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.



- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- NO Measurement: Collect the cell supernatant and measure the NO production using the Griess reagent.
- Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
- Cell Viability: Assess the cytotoxicity of the compound using an MTT assay.

Quantitative Data

Currently, there is no specific quantitative data such as IC₅₀ or EC₅₀ values for the biological activities of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** available in the public domain. Research on structurally related chalcones has reported IC₅₀ values for antioxidant activity in the micromolar range. For instance, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone showed a DPPH radical scavenging IC₅₀ of 50.2 \pm 2.8 μ M.[9]

Conclusion

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenylpropanoid with limited characterization in scientific literature. Based on its chemical structure, it is predicted to have antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundation for future research by outlining its known properties and providing adaptable experimental protocols for its synthesis, isolation, and biological evaluation. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-kB pathways in RAW 264.7 cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses antiinflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b599518#3-4-dihydroxy-3-5-dimethoxypropiophenone-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com